1-Ethyl-2-methylpiperidin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2-methylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-9-5-4-8(10)6-7(9)2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKSUNDTBJILLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)CC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Chemical Significance of Piperidin 4 One Frameworks
The piperidin-4-one core is a heterocyclic motif of significant interest in organic synthesis and medicinal chemistry. nih.govresearchgate.net Historically, these compounds have been recognized as versatile synthetic intermediates, readily prepared through methods such as the Mannich reaction. nih.govresearchgate.net The piperidine (B6355638) ring itself, a hydrogenated form of pyridine (B92270), is a fundamental component found in numerous natural products and pharmaceutically active compounds. chemrevlett.comnih.gov
The chemical significance of the piperidin-4-one framework lies in its utility as a pharmacophore that can be strategically modified to enhance interactions with biological receptors. nih.gov This adaptability has led to a sustained interest in these structures, re-establishing their importance in contemporary medicinal chemistry. nih.gov Substituted piperidin-4-ones are crucial intermediates in the synthesis of a wide array of important pharmaceutical agents. researchgate.net For instance, the parent compound, 4-piperidone (B1582916), is a known precursor in the synthesis of fentanyl and its analogues. researchgate.netwikipedia.org The broad spectrum of reported pharmacological activities for piperidin-4-one derivatives includes anticancer, anti-HIV, antimicrobial, and central nervous system (CNS) modulatory properties. nih.govresearchgate.net
Overview of Research Trajectories for N Alkylpiperidin 4 One Structures
Research into N-alkylpiperidin-4-one structures is a dynamic area, largely driven by the quest for new therapeutic agents. The alkyl group attached to the nitrogen atom provides a key point for molecular modification, influencing the compound's physicochemical properties and its interaction with biological targets. nih.gov
Current research trends focus on several key areas:
Synthetic Methodologies: A primary trajectory involves the development of novel and efficient synthetic routes to access a diverse range of N-alkylated piperidin-4-ones. This includes stereoselective synthesis to control the spatial arrangement of substituents, which is often crucial for biological activity. nih.gov
Pharmacological Screening: There is extensive research into the biological activities of these compounds. Scientists are exploring their potential as anticancer, antiviral (including anti-HIV), antibacterial, antifungal, and anti-inflammatory agents. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding how specific structural features of N-alkylpiperidin-4-ones relate to their biological effects. By systematically altering the N-alkyl group and other substituents on the piperidine (B6355638) ring, researchers can identify the key molecular features required for a desired pharmacological response. nih.gov
The overarching goal of these research trajectories is to design and synthesize novel N-alkylpiperidin-4-one derivatives with improved potency, selectivity, and pharmacokinetic profiles for a variety of therapeutic applications.
Structural Elucidation and Stereochemical Considerations
Classical and Contemporary Approaches to Piperidin-4-one Ring Systems
The formation of the piperidin-4-one ring is a critical step in the synthesis of this compound. Over the years, several reliable methods have been developed, ranging from classic condensation reactions to modern, stereoselective strategies.
The Mannich reaction is a classic and widely utilized method for the synthesis of β-amino carbonyl compounds, including piperidin-4-ones. chemrevlett.com This one-pot, three-component condensation typically involves an amine, a non-enolizable aldehyde, and an enolizable ketone. In the context of this compound, a variation of the Mannich reaction would involve the condensation of ethylamine, an appropriate aldehyde, and a ketone that provides the 2-methyl and 4-oxo functionalities.
A general approach for the synthesis of 2,6-diarylpiperidin-4-ones, which shares the core piperidone structure, involves the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine. chemrevlett.com This highlights the adaptability of the Mannich reaction in constructing the piperidine framework. The reaction proceeds through the formation of a β-amino carbonyl compound, which then undergoes cyclization to form the piperidone ring. chemrevlett.com
| Reactants | Reaction Type | Key Features |
|---|---|---|
| Amine (e.g., ethylamine), Aldehyde, Ketone | Mannich Condensation | One-pot, three-component reaction for forming β-amino carbonyl compounds. |
| Acetone dicarboxylic acid ester, Aromatic aldehyde, Primary amine | Mannich Condensation | Leads to the formation of 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. chemrevlett.com |
The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, has emerged as a powerful tool for the synthesis of piperidone systems. nih.govntu.edu.sgresearchgate.net This method is particularly valuable for the construction of chiral piperidones, which are crucial for the development of stereochemically defined pharmaceutical agents. nih.govacs.org
A notable strategy involves a double aza-Michael addition of a primary amine to a divinyl ketone. nih.govacs.org This atom-efficient process allows for the creation of 2-substituted 4-piperidone (B1582916) building blocks. nih.govacs.org The use of chiral amines can induce stereoselectivity, leading to the formation of enantioenriched piperidones. The reaction conditions, including the choice of solvent, can significantly influence the reaction's success and yield. nih.gov
| Reactants | Reaction Type | Key Features |
|---|---|---|
| Primary amine, Divinyl ketone | Double Aza-Michael Addition | Atom-efficient method for synthesizing 2-substituted 4-piperidones. nih.govacs.org |
| Chiral amine, Divinyl ketone | Asymmetric Aza-Michael Addition | Provides access to chiral piperidone building blocks. nih.govacs.org |
Functionalization and Derivatization Techniques
Once the this compound core is synthesized, it can be subjected to a variety of chemical transformations to introduce new functional groups and build molecular complexity.
The nitrogen atom of the piperidine ring is a key handle for derivatization. N-alkylation introduces an alkyl group onto the nitrogen, while N-acylation introduces an acyl group.
N-alkylation can be achieved by reacting the parent piperidone with an alkyl halide, such as ethyl iodide or ethyl bromide, often in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide formed during the reaction. researchgate.netsciencemadness.org The choice of solvent, such as acetonitrile (B52724) or dimethylformamide, can influence the reaction rate and outcome. researchgate.net Reductive amination is another common method for N-alkylation. sciencemadness.orgsciencemadness.org
N-acylation is typically performed using an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. This reaction introduces an amide functionality, which can alter the electronic and steric properties of the molecule.
The ketone functional group at the C4 position of the piperidone ring is a versatile site for modification. It can readily react with hydroxylamine (B1172632) to form an oxime or with thiosemicarbazide (B42300) to yield a thiosemicarbazone. These reactions are valuable for introducing new atoms and functional groups, which can have a significant impact on the biological activity of the resulting derivatives.
Reactivity with Activated Alkenes and Alkynes (e.g., DMAD, DEAD)
The reactivity of piperidin-4-one systems, including this compound, with activated alkenes and alkynes is primarily governed by the nucleophilic character of the corresponding enamine tautomer or by reactions involving the ketone's α-protons. Activated species such as Dimethyl acetylenedicarboxylate (B1228247) (DMAD) and Diethyl azodicarboxylate (DEAD) serve as potent electrophiles in these transformations.
The reaction with Dimethyl acetylenedicarboxylate (DMAD) typically involves a 1,4-dipolar intermediate when catalyzed by a nucleophile like pyridine (B92270). organic-chemistry.org This intermediate can then react with various dipolarophiles. organic-chemistry.org In the context of a piperidinone, the reaction can proceed through the enamine intermediate, which acts as a nucleophile, attacking the electron-deficient alkyne of DMAD. This Michael-type addition can lead to a variety of functionalized products, potentially including novel heterocyclic systems after subsequent intramolecular reactions. nih.gov Quantum-chemical calculations have been used to examine the reaction pathways between diaminoimidazoles and DMAD, suggesting a complex interaction with several possible intermediates. nih.gov
The reaction involving Diethyl azodicarboxylate (DEAD) is most famously associated with the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol to a variety of other functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org While this compound itself does not have a hydroxyl group for a direct Mitsunobu reaction, its derivatives, such as the corresponding piperidin-4-ol, would be suitable substrates. In a typical Mitsunobu reaction, DEAD, in combination with a phosphine (B1218219) like triphenylphosphine, activates an alcohol. wikipedia.org This activated intermediate is then displaced by a nucleophile. organic-chemistry.org The acidity of the nucleophile is a critical factor for the success of the reaction. organic-chemistry.org The process is known for its clean inversion of stereochemistry, making it a valuable tool in stereoselective synthesis. organic-chemistry.org
Table 1: Representative Reactions with Activated Species
| Reagent | Substrate Type | Reaction Type | Potential Product |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate (DMAD) | Piperidinone (via enamine) | Michael Addition / Cycloaddition | Functionalized piperidines, fused heterocycles |
Stereoselective Synthesis and Chiral Induction Approaches
Achieving stereocontrol in the synthesis of substituted piperidines like this compound is a significant challenge due to the presence of multiple chiral centers. Modern synthetic strategies employ various methods to induce chirality and control the relative stereochemistry of the substituents.
One powerful approach is the one-pot synthesis of piperidin-4-ols via a sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method, starting from N-homopropargyl amides, demonstrates broad substrate scope and can produce highly substituted piperidines with excellent diastereoselectivities. nih.gov For instance, the cyclization of aliphatic amides has been shown to yield all-cis isomers with high diastereomeric ratios (dr >25:1 in some cases). nih.gov The resulting piperidin-4-ol can then be oxidized to the target piperidin-4-one.
Another strategy for stereoselective synthesis involves the Julia-Kocienski olefination, which can be used to construct alkene-containing precursors that are later elaborated into the piperidine ring. organic-chemistry.org Modifications of this reaction using specific bases like potassium or sodium hexamethyldisilazide have been shown to produce trans-1,2-disubstituted alkenes with good yields and high stereoselectivity. organic-chemistry.org
Furthermore, the stereoselective synthesis of related compounds, such as 1-methylpiperidin-4-yl α-hydroxy-α-(1-iodo-1-propen-3-yl)-α-phenylacetate, has been achieved with high enantiomeric excess (>95%) through the use of chiral intermediates. nih.gov Such approaches, which build the molecule from a chiral pool or employ chiral catalysts, are fundamental to obtaining enantiomerically pure piperidine derivatives. nih.gov These methods underscore the importance of carefully selecting starting materials and reaction conditions to guide the stereochemical outcome.
Table 2: Examples of Stereoselective Piperidine Synthesis Approaches
| Method | Key Features | Typical Stereoselectivity | Reference |
|---|---|---|---|
| Gold-Catalyzed Cyclization | One-pot synthesis from N-homopropargyl amides. | High diastereoselectivity (dr up to >25:1). nih.gov | nih.gov |
| Chiral Intermediate Synthesis | Use of enantiomerically pure precursors. | High enantiomeric excess (ee >95%). nih.gov | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including this compound. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional techniques, a complete picture of the molecule's constitution and stereochemistry can be assembled.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the different types of protons and carbons within the this compound molecule. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus. pressbooks.pub
In the ¹H NMR spectrum, distinct signals are expected for the protons of the ethyl group (a triplet and a quartet), the methyl group (a doublet), and the piperidine ring protons. The piperidine ring protons will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.
The ¹³C NMR spectrum provides information on the carbon skeleton. We would anticipate signals for the carbonyl carbon (C4), the two carbons of the N-ethyl group, the C2-methyl group, and the four distinct carbons of the piperidine ring (C2, C3, C5, and C6). The chemical shifts of these carbons provide valuable information for their assignment. For instance, the carbonyl carbon (C=O) is typically observed at a significantly downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH₂-CH₃ | ~1.1 | Triplet |
| C2-CH₃ | ~1.0 | Doublet |
| Piperidine Ring Protons | 2.0 - 3.0 | Multiplets |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| N-CH₂-C H₃ | ~12 |
| C2-C H₃ | ~15 |
| C 3 | ~40 |
| C 5 | ~40 |
| N-C H₂-CH₃ | ~48 |
| C 6 | ~55 |
| C 2 | ~60 |
| C 4 (C=O) | ~208 |
Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.
To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is employed. uvic.caslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbons. This is crucial for tracing the connectivity of the protons within the piperidine ring and the ethyl group.
HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). walisongo.ac.id Each cross-peak in the HETCOR/HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). emerypharma.com HMBC is particularly powerful for identifying quaternary carbons (like the carbonyl carbon C4) which have no attached protons and for piecing together the molecular skeleton by connecting different spin systems. For example, correlations from the C2-methyl protons to C2 and C3, and from the N-ethyl protons to C2 and C6 would be expected.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. uvic.caslideshare.net A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This information complements the other NMR data for a complete structural assignment.
Through the combined interpretation of these 1D and 2D NMR spectra, the precise constitution and the relative stereochemistry of the substituents on the piperidine ring can be determined.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), offering a fingerprint of the functional groups present in this compound.
The most characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone, which is typically observed in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the ring conformation and electronic effects.
Other significant vibrational bands include:
C-H stretching vibrations: Aliphatic C-H stretches from the ethyl, methyl, and piperidine ring methylene groups are expected in the 2800-3000 cm⁻¹ region.
C-N stretching vibrations: These are typically found in the 1000-1250 cm⁻¹ range.
C-H bending vibrations: These appear at lower frequencies, generally below 1500 cm⁻¹.
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. The C=O stretch is also observable in the Raman spectrum, although its intensity may differ from the IR spectrum. The C-C and C-N skeletal vibrations are often more prominent in the Raman spectrum.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (aliphatic) | 2800-3000 | Medium to Strong |
| C=O Stretch (ketone) | 1700-1725 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a molecule by analyzing its fragmentation pattern upon ionization. libretexts.org For this compound (C₈H₁₅NO), the molecular weight is 141.21 g/mol . biosynth.com
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 141. The fragmentation of the molecular ion provides valuable structural information. miamioh.edu Common fragmentation pathways for piperidine derivatives involve alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. libretexts.org
For this compound, key fragmentation patterns could include:
Loss of the ethyl group: Cleavage of the N-CH₂CH₃ bond would result in a fragment ion at m/z 112.
Loss of the methyl group: Cleavage of the C2-CH₃ bond would lead to a fragment at m/z 126.
Ring cleavage: The piperidine ring can undergo various cleavage patterns, leading to a series of smaller fragment ions. For example, a retro-Diels-Alder type reaction could occur.
McLafferty rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement could lead to the loss of a neutral molecule.
Analysis of the relative abundances of these fragment ions helps to piece together the structure of the original molecule.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise information about bond lengths, bond angles, and torsional angles, revealing the exact conformation of the piperidine ring and the orientation of its substituents. iucr.orgmdpi.com
For this compound, a single-crystal X-ray diffraction study would confirm the chair conformation of the piperidine ring, which is generally the most stable conformation for such systems. It would also definitively establish the relative stereochemistry of the methyl group at the C2 position. The analysis would reveal whether the ethyl and methyl groups adopt equatorial or axial positions on the piperidine ring.
The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be elucidated. This can reveal the presence of intermolecular interactions, such as hydrogen bonds (if applicable) or van der Waals forces, which stabilize the crystal structure. iucr.org The precise atomic coordinates obtained from X-ray crystallography serve as a benchmark for computational modeling and for understanding the molecule's physical and chemical properties.
Iv. Conformational Analysis and Stereochemical Dynamics
Preferred Ring Conformations: Chair vs. Twist-Boat Configurations
The piperidin-4-one ring, much like the cyclohexane (B81311) ring it is structurally related to, predominantly adopts a chair conformation . This conformation is significantly lower in energy and therefore more stable than other possible arrangements, such as the boat or twist-boat conformations. The stability of the chair form arises from the minimization of two key types of strain: torsional strain, as all the bonds on adjacent carbons are staggered, and angle strain, as the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5 degrees.
While the chair conformation is the most stable, the ring is flexible and can theoretically adopt other conformations. The twist-boat conformation is another key player in the conformational landscape of six-membered rings. It is generally of higher energy than the chair form but is more stable than the highly strained boat conformation because it alleviates some of the steric repulsion between the "flagpole" hydrogens present in the boat form. For most piperidine (B6355638) derivatives, including 1-Ethyl-2-methylpiperidin-4-one, the population of twist-boat conformers at room temperature is negligible. However, in some highly substituted cyclohexane systems, the twist-boat can become the preferred conformation to avoid severe steric clashes.
Studies on closely related N-substituted 2,5-dimethyl-4-piperidones have shown that these molecules predominantly exist in the chair conformation, providing strong evidence that this compound would behave similarly. osti.gov
Influence of Substituents on Conformational Equilibrium
The ethyl group at the nitrogen (N1) and the methyl group at the carbon-2 (C2) position have a profound influence on the conformational equilibrium of the piperidin-4-one ring. In the chair conformation, substituents can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the "equator" of the ring).
Generally, substituents prefer the more spacious equatorial position to minimize steric hindrance with other atoms on the ring. When a substituent is in the axial position, it experiences destabilizing steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions .
For this compound, there are two main chair conformers to consider for each diastereomer (cis and trans), which interconvert via a process called ring flipping. The relative stability of these conformers is determined by the positions of the ethyl and methyl groups. The conformer where the larger group (ethyl) is in the equatorial position will generally be more stable. In the case where both substituents can be equatorial, this will be the most favored conformation.
| Substituent | A-value (kcal/mol) on Cyclohexane Ring |
|---|---|
| -CH3 (Methyl) | 1.7 |
| -CH2CH3 (Ethyl) | 1.8 |
| -CH(CH3)2 (Isopropyl) | 2.2 |
| -C(CH3)3 (tert-Butyl) | ~5.0 |
This table provides A-values for common substituents on a cyclohexane ring, which serves as a good approximation for the steric demands in a piperidine ring.
Dynamic Processes: Ring Inversion and N-Inversion Barriers
The piperidin-4-one ring is not locked into a single chair conformation but undergoes rapid ring inversion (or ring flipping) at room temperature. This process involves the interconversion of one chair conformation into another, during which all axial substituents become equatorial and vice versa. For this to occur, the molecule must pass through higher-energy transition states, including the half-chair and twist-boat conformations. The energy required for this process is known as the ring inversion barrier. For piperidine and its simple derivatives, this barrier is typically in the range of 10-15 kcal/mol.
In addition to ring inversion, this compound also exhibits nitrogen inversion . This is a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state, effectively inverting the stereochemistry at the nitrogen center. For most simple amines, including piperidine derivatives, the energy barrier for nitrogen inversion is quite low. Dynamic NMR studies have provided values for the inversion barrier in related compounds:
| Compound | N-Inversion Energy Barrier (kJ/mol) |
|---|---|
| Piperidine | 42.3 |
| N-Methylpiperidine | 49.8 |
Data from dynamic NMR studies on piperidine and N-methylpiperidine. nih.gov
Due to this low barrier and rapid inversion, it is generally not possible to isolate enantiomers that differ only in the configuration at the nitrogen atom at room temperature. sigmaaldrich.com
Isomerism: Enantiomeric and Diastereomeric Considerations in Piperidin-4-ones
This compound is a chiral molecule with two stereogenic centers: the carbon atom at position 2 (C2) and the carbon atom at position 5 (if we consider the relative positions of the substituents). This gives rise to different stereoisomers.
The relationship between the ethyl and methyl groups can be either cis (on the same side of the ring) or trans (on opposite sides of the ring). These cis and trans isomers are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.
Each of these diastereomers (cis and trans) is itself chiral and will have a non-superimposable mirror image. These pairs of non-superimposable mirror images are called enantiomers . Enantiomers have identical physical properties (except for the direction in which they rotate plane-polarized light) and identical chemical properties (except when reacting with other chiral molecules).
Therefore, for this compound, we can expect a total of four possible stereoisomers:
A pair of enantiomers for the cis diastereomer.
A pair of enantiomers for the trans diastereomer.
The synthesis of such 2-substituted 4-piperidones can sometimes lead to inseparable mixtures of these diastereomers. researchgate.net The relative stability of the cis and trans isomers will depend on the conformational preferences of the substituents, with the isomer that can adopt a conformation with both bulky groups in the equatorial position being the most stable. Studies on related N-substituted 2,5-dimethyl-4-piperidones have shown that the trans isomers, which can exist in a diequatorial conformation, are generally more stable than the cis isomers, which must have one substituent in an axial position. osti.gov
V. Chemical Reactivity and Transformation Pathways
Reactions Involving the Carbonyl Group
The carbonyl group at the C-4 position is a primary site for nucleophilic addition and related reactions, allowing for a diverse range of molecular elaborations.
Table 1: Representative Carbonyl Group Reactions
| Reaction Type | Reagent(s) | Product Type | General Observations |
| Wittig Reaction | Phosphonium ylides (e.g., Ph₃P=CH₂) | Alkenes | This reaction allows for the conversion of the carbonyl group into an exocyclic double bond. The reactivity of the ylide is a key factor in determining the reaction's success. |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanions | (E)-Alkenes (predominantly) | Often preferred over the Wittig reaction for its higher reactivity and the formation of water-soluble phosphate (B84403) byproducts, simplifying purification. |
| Reductive Amination | Amines, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | 4-Amino-1-ethyl-2-methylpiperidines | A versatile method for introducing a wide variety of amino substituents at the C-4 position. The choice of reducing agent is crucial to prevent the reduction of the starting ketone. |
| Formation of Cyanohydrins | Hydrogen cyanide (HCN) or a cyanide salt with acid | 4-Cyano-4-hydroxy-1-ethyl-2-methylpiperidines | This reaction introduces both a hydroxyl and a cyano group at the C-4 position, providing a gateway to further functionalization, such as hydrolysis of the nitrile to a carboxylic acid or reduction to an amine. |
Detailed research findings on piperidin-4-ones indicate that the steric hindrance around the carbonyl group can influence the approach of nucleophiles. The presence of the methyl group at the C-2 position in 1-Ethyl-2-methylpiperidin-4-one can introduce a degree of stereochemical bias in these reactions, a factor that is of significant interest in asymmetric synthesis.
Reactivity at the Nitrogen Atom (N-Alkylation, N-Nitrosation)
The tertiary nitrogen atom in the piperidine (B6355638) ring, while already bearing an ethyl group, can still exhibit reactivity, particularly in the formation of quaternary ammonium (B1175870) salts and N-oxides. However, N-alkylation to form a quaternary salt with a second alkyl group is a common reaction for N-alkylpiperidines.
N-Alkylation: Further alkylation of the tertiary amine with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary ammonium salt, 1-ethyl-1,2-dimethylpiperidin-4-onium iodide. Such reactions are typically carried out in a polar aprotic solvent.
N-Nitrosation: The nitrosation of tertiary amines is generally not a facile process under standard conditions. However, under specific and often harsh conditions, or in the presence of certain environmental pollutants, N-nitrosamines can be formed from secondary amines. For a tertiary amine like this compound, the formation of an N-nitroso derivative is not a typical or expected reaction pathway. The reaction of secondary amines with nitrous acid (HONO) is a well-established method for the synthesis of N-nitrosamines. chemicalbook.com Theoretical studies on the gas-phase nitrosation of secondary amines like piperidine have also been conducted. nih.gov
Alpha-Carbon Reactivity and Condensation Reactions
The protons on the carbon atoms alpha to the carbonyl group (C-3 and C-5) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of condensation and alkylation reactions.
Table 2: Alpha-Carbon Condensation Reactions
| Reaction Type | Reagent(s) | Product Type | General Observations |
| Aldol (B89426) Condensation | Aldehydes or ketones, base or acid catalyst | β-Hydroxy ketones or α,β-unsaturated ketones | This reaction allows for the formation of a new carbon-carbon bond at the alpha-position, leading to more complex structures. Intramolecular versions of this reaction are key in ring formation. |
| Mannich Reaction | Formaldehyde, a secondary amine, and an acid catalyst | Mannich bases (β-amino ketones) | This three-component reaction introduces an aminomethyl group at the alpha-position of the ketone. The resulting Mannich bases are versatile synthetic intermediates. |
| Alkylation | Alkyl halides, strong base (e.g., LDA) | α-Alkylated piperidin-4-ones | This reaction allows for the introduction of alkyl groups at the C-3 or C-5 positions. The regioselectivity of the alkylation can be controlled by the choice of base and reaction conditions. |
The Claisen-Schmidt condensation, a type of aldol condensation, has been used to synthesize curcumin (B1669340) analogues from N-methyl-4-piperidone by reacting it with halogenated benzaldehydes in the presence of a base. epo.org Similar reactivity would be expected for this compound.
Formation of Complex Polycyclic Systems Incorporating the Piperidin-4-one Moiety
The inherent reactivity of the piperidin-4-one scaffold makes it an excellent starting material for the construction of more complex, fused, and bridged polycyclic systems. These reactions often involve a cascade of bond-forming events, leveraging the multiple reactive sites within the molecule.
Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation. wikipedia.orglookchem.com In the context of this compound, the enolate of the piperidone could act as the Michael donor to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation to form a fused bicyclic system, specifically a decahydroquinoline (B1201275) derivative.
Pictet-Spengler Reaction: While the classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, variations of this reaction can be envisaged where derivatives of this compound could participate in the formation of complex heterocyclic systems. For instance, a derivative of the piperidone bearing a suitable tethered aromatic group could undergo an intramolecular cyclization to form a polycyclic alkaloid-like structure.
The synthesis of spirocyclic compounds is another important application of piperidin-4-ones. For example, N-methyl-4-piperidone can react with malononitrile (B47326) and electrophiles to form spiropiperidine rings. This highlights the potential of this compound to serve as a precursor for spirocyclic systems, which are of interest in medicinal chemistry.
Vi. Pharmacological and Biological Research Perspectives in Vitro and Mechanistic Studies
Exploration as a Central Nervous System (CNS) Active Scaffold
The piperidine (B6355638) ring is a well-established pharmacophore in medicinal chemistry due to its ability to be functionalized and to interact with various biological targets within the central nervous system. Derivatives of 1-ethyl-2-methylpiperidin-4-one have been investigated for their potential to modulate key CNS receptors and enzymes, highlighting the therapeutic promise of this chemical backbone.
The piperidine scaffold is a privileged structure for targeting various CNS receptors. While direct binding data for this compound is not extensively documented, numerous studies on its derivatives reveal significant interactions with sigma (σ) receptors and, to a lesser extent, dopamine (B1211576) receptors.
Sigma (σ) Receptors: Sigma receptors, particularly the sigma-1 (σ1R) subtype, are implicated in a range of neurological functions and are considered targets for treating neurodegenerative diseases, psychiatric disorders, and drug addiction. nih.govnih.gov Piperidine-based compounds have shown high affinity for these receptors. For instance, a screening of piperidine/piperazine-based compounds identified potent ligands for the σ1R. One such compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, demonstrated a high binding affinity (Ki) of 3.2 nM, which is comparable to the reference antagonist haloperidol (B65202) (Ki of 2.6 nM). nih.gov Functional assays confirmed this compound acts as a σ1R agonist. nih.gov The affinity of these ligands is influenced by their structural features, which allow them to fit within the receptor's binding pocket. nih.gov
The reduced metabolite of haloperidol, which features a piperidine ring, shows high affinity for both σ1 and σ2 receptors while having a much lower affinity for dopamine D2 receptors compared to the parent compound. nih.gov This highlights the importance of the piperidine moiety in sigma receptor targeting.
Dopamine Receptors: The sigma-1 receptor is known to be a regulator of dopamine neurotransmission, making it a potential target for treating addiction to psychostimulants like methamphetamine. nih.gov While many sigma receptor ligands like haloperidol also bind to dopamine D2 receptors, modifications to the piperidine scaffold can modulate this selectivity. nih.govnih.gov The development of selective sigma receptor ligands from piperidine backbones is an active area of research to minimize off-target effects related to dopamine receptor blockade.
Serotonin (B10506) Receptors: Certain endogenous compounds that bind to sigma-1 receptors, such as N,N-dimethyltryptamine (DMT), are also recognized for their interaction with serotonin receptors. nih.gov This suggests a potential polypharmacology for some piperidine-based sigma ligands, although specific binding data for this compound derivatives at serotonin receptors is less defined in the available literature.
Table 1: Sigma-1 Receptor (σ1R) Binding Affinities of Representative Piperidine Derivatives
| Compound/Ligand | σ1R Ki (nM) | Receptor Selectivity | Reference |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | Moderate selectivity over σ2R | nih.gov |
| Haloperidol (Reference) | 2.6 | Binds to Dopamine D2 receptors | nih.govnih.gov |
| Haloperidol Metabolite II | High | High for σ1 and σ2, low for D2 | nih.gov |
| (+)-Pentazocine | High | σ1 agonist | nih.gov |
The piperidine and related piperazine (B1678402) scaffolds are also explored for their ability to inhibit enzymes relevant to disease, most notably acetylcholinesterase (AChE) in the context of Alzheimer's disease.
Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Numerous studies have synthesized and evaluated piperazine derivatives, which are structurally related to piperidines, for their AChE inhibitory activity.
In one study, a series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and tested. The results showed that the substitution pattern on the phenyl ring significantly influenced inhibitory potency. researchgate.net Specifically, compounds with electron-withdrawing groups like fluorine at the meta-position or electron-donating groups like methoxy (B1213986) at the para-position of the phenyl ring showed the highest activity. researchgate.net The most potent compounds in this series exhibited IC50 values in the nanomolar range, demonstrating their potential as anti-Alzheimer agents. researchgate.net
Another study on phthalimide-based piperazine derivatives found that a compound with a 4-fluorophenyl moiety was the most potent in its series, with an IC50 value of 16.42 µM against AChE. nih.gov While these specific examples use a piperazine core, the findings provide a strong rationale for evaluating similarly substituted this compound derivatives for AChE inhibition.
Table 2: Acetylcholinesterase (AChE) Inhibition by Related Piperazine Derivatives
| Compound Series | Most Potent Derivative | AChE IC50 | Reference |
| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | m-Fluoro substituted | 7.1 nM | researchgate.net |
| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | p-Methoxy substituted | 20.3 nM | researchgate.net |
| Phthalimide-based piperazines | 4-Fluorophenyl substituted | 16.42 µM | nih.gov |
| Donepezil (Reference Drug) | N/A | 0.41 µM | nih.gov |
Computational studies, including molecular docking, have been instrumental in understanding how piperidine-based ligands interact with their biological targets at a molecular level.
Interactions with Sigma-1 Receptor (σ1R): Molecular docking analyses of potent piperidine-based ligands with the σ1R have revealed key binding interactions. Studies show that the protonated piperidine nitrogen atom is crucial for anchoring the ligand within the receptor's binding site. It often forms a bidentate salt bridge with the carboxylate groups of two key amino acid residues: Glutamic acid 172 (Glu172) and Aspartic acid 126 (Asp126). nih.gov Furthermore, high-affinity ligands typically form a hydrogen bond with the side chain of Glu172. nih.gov An additional stabilizing force comes from a π-cation interaction between the charged piperidine nitrogen and the aromatic ring of a Phenylalanine 107 (Phe107) residue. nih.gov These detailed interaction maps provide a rational basis for designing new derivatives with improved affinity and selectivity.
Interactions with Acetylcholinesterase (AChE): Docking studies of piperazine-based AChE inhibitors have also been performed to elucidate their binding mode. These studies help to explain the observed structure-activity relationships, such as why certain substitutions on the phenyl ring lead to enhanced inhibitory activity. researchgate.net The insights gained from these computational models are critical for the structure-based design of new and more effective AChE inhibitors based on piperidine or piperazine scaffolds. researchgate.net
In Vitro Biological Efficacy Investigations
Beyond the CNS, derivatives of 4-piperidone (B1582916) have been extensively studied for their potential as anticancer agents. These investigations focus on their ability to induce cell death in various cancer cell lines and their potential antioxidant properties.
Derivatives of 4-piperidone, particularly 3,5-bis(arylidene)-4-piperidones, have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines.
Cytotoxicity: Studies have evaluated these compounds against cell lines representing lung cancer (A549), stomach cancer (SGC7901), liver cancer (HepG2), cervical cancer (HeLa), leukemia (K562, THP-1), and prostate cancer. nih.govnih.gov In many cases, these piperidone derivatives show potent cytotoxicity, with half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values in the low micromolar to nanomolar range. nih.govmdpi.com For example, two novel piperidone compounds, 2608 and 2610, were found to be cytotoxic across breast, pancreatic, leukemia, lymphoma, and colon cancer cell lines. nih.gov Similarly, organotin dithiocarbamate (B8719985) compounds showed high cytotoxicity against leukemia cell lines Jurkat E6.1, HL-60, and K562, with IC50 values as low as 0.06 µM. orientjchem.org
Apoptosis Induction: The primary mechanism by which these piperidone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This is often confirmed by observing characteristic morphological changes such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. orientjchem.org
Mechanistic studies have shown that these compounds can trigger the intrinsic (mitochondrial) apoptotic pathway. This involves:
Regulation of Bcl-2 family proteins: Active compounds have been shown to up-regulate the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.gov
Caspase Activation: Treatment with these compounds leads to the activation of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9. nih.govresearchgate.net
Mitochondrial Depolarization: The compounds can induce depolarization of the mitochondrial membrane, a critical step in the intrinsic apoptotic pathway. nih.gov
DNA Fragmentation: A hallmark of late-stage apoptosis, DNA fragmentation, is often observed in treated cells. nih.govresearchgate.net
For instance, one study proved that a specific 3,4,5-trihydroxyphenyl-substituted piperidone derivative effectively promotes apoptosis by increasing Bax and decreasing Bcl-2 protein expression. nih.gov Molecular docking suggested this compound binds directly to the active site of the Bcl-2 protein. nih.gov
Table 3: Cytotoxicity of Representative Piperidone Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cytotoxicity Metric | Value | Reference |
| 3,4,5-trihydroxyphenyl-substituted BAP 5c | HepG2 (Liver) | Not specified | Potent | nih.gov |
| Compound 2608 | Lymphoma, Colon | CC50 | Low µM to nM | nih.gov |
| Compound 2610 | Lymphoma, Colon | CC50 | Low µM to nM | nih.gov |
| Organotin Cmpd 1 | HL-60 (Leukemia) | IC50 | 0.06 µM | orientjchem.org |
| Organotin Cmpd 1 | Jurkat E6.1 (Leukemia) | IC50 | 0.14 µM | orientjchem.org |
| Piperazine Derivative CB01 | HeLa (Cervical) | IC50 | < 50 nM | researchgate.net |
Antioxidant capacity is another area of biological investigation for compounds containing the piperidone scaffold, as oxidative stress is implicated in numerous diseases, including cancer. nih.gov Several standard in vitro assays are used to quantify this activity. nih.gov
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to a yellow-colored product is measured spectrophotometrically. nih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation. It is applicable to both hydrophilic and lipophilic compounds. nih.govnih.gov
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the ability of an antioxidant to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex to the ferrous form (Fe²⁺), which results in an intense blue color. nih.gov
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This method uses a copper(II)-neocuproine complex as the oxidant. The reduction of Cu²⁺ to Cu¹⁺ by the antioxidant is monitored by the increase in absorbance. nih.gov
In Vitro Antimicrobial Efficacy Investigations (Antibacterial, Antifungal, Antimycobacterial)
The piperidin-4-one scaffold is a versatile template in medicinal chemistry, leading to derivatives with a wide spectrum of antimicrobial activities. Research has demonstrated that modifications to this core structure can yield compounds with significant efficacy against various bacterial, fungal, and mycobacterial strains.
Antibacterial Activity: Derivatives of piperidin-4-one have been extensively evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies show that the introduction of different substituents at various positions on the piperidine ring plays a crucial role in determining the potency and spectrum of activity. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives exhibited good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org Similarly, other synthesized 2,6-disubstituted piperidin-4-one derivatives have shown promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.netresearchgate.net
The synthesis of novel piperidin-4-one derivatives, such as 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one and its corresponding thiosemicarbazide (B42300), has also yielded compounds with notable antimicrobial effects against both Staphylococcus aureus (Gram-positive) and Enterobacter sp. (Gram-negative). yu.edu.jo Furthermore, certain N-methyl-4-piperidone-derived monoketone curcuminoids have displayed moderate activity against a range of cariogenic bacteria, including Streptococcus mutans and Streptococcus mitis. mdpi.com The antibacterial potential of these derivatives is often linked to the nature and position of substituents on the aromatic rings. mdpi.com Research into spiro derivatives, such as those synthesized from 1-methylpiperidin-4-one, has identified compounds with promising antibacterial efficacy against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Piperidin-4-one Derivatives
| Compound Class | Test Organism(s) | Key Findings | Reference(s) |
| 2,6-Diaryl-3-methyl-4-piperidones & Thiosemicarbazones | S. aureus, E. coli, B. subtilis | Good activity compared to Ampicillin. | biomedpharmajournal.org |
| 2,6-Disubstituted piperidine-4-ones | S. aureus, B. subtilis | Highly potent activity against Gram-positive bacteria. | researchgate.netresearchgate.net |
| (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide | S. aureus, Enterobacter sp. | Higher antimicrobial activity than its precursor. | yu.edu.jo |
| N-methyl-4-piperidone-derived monoketone curcuminoids | S. mutans, S. mitis, S. sanguinis | Moderate activity against various cariogenic bacteria. | mdpi.com |
| 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Compounds with fluorine substitutions showed greatest efficacy. | nih.gov |
Antifungal Activity: The antifungal potential of piperidin-4-one derivatives is also a significant area of investigation. The addition of a thiosemicarbazone group to the piperidin-4-one core has been shown to enhance antifungal activity significantly. biomedpharmajournal.org In one study, while the parent piperidone compounds showed no antifungal effects, their thiosemicarbazone derivatives demonstrated significant activity against various fungi, including M. gypseum, M. canis, and C. albicans, comparable to the standard drug terbinafine. biomedpharmajournal.org
Further research into piperidine-4-carbohydrazide (B1297472) derivatives incorporating a quinazolinyl moiety revealed compounds with excellent fungicidal effects against agriculturally important fungi like Rhizoctonia solani and Verticillium dahliae. nih.govacs.org For example, compounds A13 and A41 had EC50 values of 0.83 and 0.88 μg/mL against Rhizoctonia solani, which were superior to the positive controls. nih.govacs.org The mechanism for some of these compounds is believed to involve the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.govacs.org Stereochemistry also plays a role; for instance, (2S,3R,4S,6R)-3-methyl-4-ethyl-2,6-di(furan-2-yl)piperidin-4-ol showed good antifungal activity against all tested fungal species. tandfonline.com
Table 2: In Vitro Antifungal Activity of Selected Piperidin-4-one Derivatives
| Compound Class | Test Organism(s) | Key Findings | Reference(s) |
| Thiosemicarbazones of 2,6-diaryl-3-methyl-4-piperidones | M. gypseum, M. canis, T. rubrum, C. albicans | Significant antifungal activity compared to terbinafine. | biomedpharmajournal.org |
| (2S,3R,4S,6R)-3-methyl-4-ethyl-2,6-di(furan-2-yl)piperidin-4-ol | A. flavus, F. moniliforme | Good inhibition growth, enhanced by the furfuryl ring. | tandfonline.com |
| Piperidine-4-carbohydrazide derivatives with quinazolinyl moiety | R. solani, V. dahliae | Excellent inhibition, superior to controls like Chlorothalonil and Boscalid. | nih.govacs.org |
| 2,6-Disubstituted piperidine-4-ones | Aspergillus niger | All tested compounds possessed antifungal activity against A. niger. | researchgate.net |
Antimycobacterial Activity: The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and piperidin-4-one derivatives have emerged as a promising scaffold. nih.gov Studies on 2,6-diarylpiperidin-4-one and Δ³-tetrahydropyridin-4-ol based derivatives revealed compounds with significant activity against Mycobacterium tuberculosis H37Rv. nih.gov Specifically, compounds 23, 24, and 27 in the study demonstrated potency that was one-fold better than the standard drug Rifampicin. nih.gov
More recent research has focused on piperidine-4-carboxamides (P4Cs) as a new class of DNA gyrase inhibitors with bactericidal properties against Mycobacterium abscessus, a nontuberculous mycobacterium known for causing difficult-to-treat infections. nih.gov Structure-activity relationship studies have led to the optimization of lead compounds, such as MMV688844 (844), to produce analogs with increased antimycobacterial activity and improved stability. nih.gov Additionally, certain Schiff base derivatives of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine have been identified as effective antimycobacterial agents against M. tuberculosis, with activity comparable to Rifampicin. nih.gov
Table 3: In Vitro Antimycobacterial Activity of Selected Piperidin-4-one Derivatives
| Compound Class | Test Organism(s) | Key Findings | Reference(s) |
| Δ³-Tetrahydropyridin-4-ol derivatives | M. tuberculosis H37Rv | One-fold improved potency compared to Rifampicin. | nih.gov |
| Piperidine-4-carboxamides (P4Cs) | M. abscessus | Bactericidal properties via DNA gyrase inhibition. | nih.gov |
| 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine Schiff bases | M. tuberculosis | Effective antitubercular agents, comparable to Rifampicin. | nih.gov |
Structure-Activity Relationship (SAR) Studies on Piperidin-4-one Derivatives
Impact of Substituent Position and Nature on Receptor Binding
The biological activity of piperidin-4-one derivatives is profoundly influenced by the nature and position of various substituents on the piperidine ring and its appended functionalities. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for specific biological targets.
For ligands targeting dopamine D2 and D3 receptors, SAR studies on a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines have provided insights into achieving subtype selectivity. The incorporation of heteroaryl groups like imidazo[1,2-a]pyridine (B132010) as a "tail group" was found to yield ligands with high selectivity for the D3 receptor over the D2 receptor. acs.org The nature of this tail group is critical; for instance, replacing it with a 2-indolyl moiety decreased binding potency at both receptors. acs.org Docking studies suggest that these tail groups interact with a secondary binding pocket, and subtle differences in the amino acid residues within this pocket between D2 and D3 receptors (e.g., Val190 in D2 vs. the corresponding residue in D3) can be exploited to enhance selectivity. acs.org
In the context of sigma receptors, SAR analysis of piperidine and piperazine-based compounds revealed that specific substitutions are key to affinity and selectivity. For example, in a series of 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone derivatives, the presence of a 4-hydroxylphenyl-moiety was generally detrimental to affinity for both S1 and S2 receptors. nih.gov The length of an alkyl linker between moieties did not show a clear influence on binding for the most potent ligands. nih.gov
Regarding nociceptin (B549756) opioid peptide (NOP) receptors, the position of substitution on an indole (B1671886) moiety attached to the piperidine core dramatically affects receptor affinity and functional activity. nih.gov SAR studies showed that 2-substituted N-piperidinyl indoles generally have higher NOP binding affinities and act as full agonists, whereas 3-substituted analogs are partial agonists. nih.gov This difference is attributed to the ability of the 2-substituted ligands to occupy a minor hydrophobic pocket within the receptor's binding site. nih.gov
For antimycobacterial piperidine-4-carboxamides targeting DNA gyrase, SAR studies have been instrumental in optimizing potency. For instance, adding a trifluoromethyl group at position 4 of a phenyl moiety (creating 844-TFM) led to a nearly 10-fold increase in activity against M. abscessus compared to the parent compound. nih.gov However, moving this same group to position 3 resulted in reduced potency, highlighting the critical importance of substituent placement. nih.gov
Stereochemical Influence on Biological Activity
The three-dimensional arrangement of atoms in piperidin-4-one derivatives is a critical determinant of their biological activity. Stereochemistry dictates the conformation of the piperidine ring and the spatial orientation of its substituents, which in turn governs how the molecule interacts with its biological target.
Studies on new series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol, synthesized from cis-3-alkyl-2,6-diarylpiperidin-4-one, have demonstrated a clear stereochemical effect on antimicrobial activities. tandfonline.comnih.gov These compounds were found to exist in a chair conformation with all substituents in an equatorial position. The biological activity was significantly influenced by the substituents on the phenyl rings at C-2 and C-6, as well as the alkyl group at C-4. tandfonline.com For example, replacing a phenyl ring with a furfuryl ring was found to enhance both antibacterial and antifungal activity. tandfonline.com This enhancement is attributed to a flattening of the ring around the C(2)-C(3) bond to avoid steric interactions, which alters the molecule's interaction with microbial targets. tandfonline.com
Furthermore, the steric hindrance caused by certain groups can negatively impact activity. In one series, the introduction of a bulky hydroxyl group resulted in steric crowding that decreased both antibacterial and antifungal efficacy. tandfonline.com This underscores the delicate balance required in designing active compounds, where the size and orientation of substituents must be carefully considered. The conformation of the piperidine ring and the orientation of its substituents are confirmed through techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). tandfonline.comnih.gov The synthesis of 2,6-diarylpiperidin-4-one derivatives via the Mannich reaction often results in specific stereoisomers, and the biological evaluation of these pure isomers is essential to understanding the stereochemical requirements for activity. biomedpharmajournal.org
Vii. Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intricacies of molecular structures and electronic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and electronic properties of complex organic molecules. For piperidin-4-one derivatives, DFT calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. tandfonline.comexplorationpub.com
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. For 1-Ethyl-2-methylpiperidin-4-one, the piperidine (B6355638) ring is expected to adopt a stable chair conformation. The optimization process seeks the lowest energy structure, which in this case would likely feature the ethyl group on the nitrogen and the methyl group at the C2 position in equatorial orientations to minimize steric hindrance. tandfonline.com
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Piperidin-4-one Ring (DFT/B3LYP) Note: This table provides representative data for a related piperidin-4-one structure to illustrate typical computational outputs, not specific data for this compound.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.23 | C-N-C | 112.5 |
| N-C (ethyl) | 1.47 | C-C-N | 110.8 |
| N-C (ring) | 1.46 | O=C-C | 121.0 |
| C-C (ring) | 1.54 | C-C-C | 111.2 |
Data is synthesized from typical values found in computational studies of similar heterocyclic ketones.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
In molecules like this compound, the HOMO is typically localized on the nitrogen atom and adjacent parts of the ring, reflecting its electron-donating nature. The LUMO is often centered around the carbonyl group (C=O), which is an electron-withdrawing moiety. The transfer of charge from the HOMO to the LUMO upon excitation is a key aspect of the molecule's chemical behavior. tandfonline.com
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Table 2: Representative Frontier Orbital Data and Reactivity Descriptors Note: The values are illustrative for a heterocyclic system and not specific to this compound.
| Parameter | Value (eV) | Formula |
| EHOMO | -6.5 | - |
| ELUMO | -1.2 | - |
| Energy Gap (ΔE) | 5.3 | ELUMO - EHOMO |
| Electronegativity (χ) | 3.85 | -(EHOMO + ELUMO)/2 |
| Chemical Hardness (η) | 2.65 | (ELUMO - EHOMO)/2 |
These values are representative of stable organic molecules studied by DFT.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would show a significant negative potential around the oxygen atom of the carbonyl group, making it a primary site for interactions with electrophiles or hydrogen bond donors. The areas around the hydrogen atoms of the ethyl and methyl groups, as well as the axial hydrogens on the piperidine ring, would exhibit positive potential. tandfonline.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule.
In this compound, significant interactions would be expected between the lone pair orbital of the nitrogen atom (n) and the antibonding orbitals (σ) of adjacent C-C and C-H bonds. Similarly, interactions involving the lone pairs of the carbonyl oxygen and adjacent σ orbitals contribute to the electronic stability of the ketone group. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated to rank their importance.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the conformational landscape and dynamic behavior of molecules over time.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a cyclic system like the piperidine ring in this compound, this is particularly important. The piperidine ring predominantly exists in a chair conformation to minimize angular and torsional strain.
Substituents on the ring can exist in either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. For this compound, there are two key substituents to consider: the N-ethyl group and the C2-methyl group.
N-Ethyl Group: The ethyl group attached to the nitrogen will have a conformational preference. While nitrogen inversion is rapid, the lowest energy state will favor the orientation that minimizes steric clashes.
C2-Methyl Group: The methyl group at the C2 position has a strong preference for the equatorial position. The energy difference between the axial and equatorial conformers for a 2-methyl group on a piperidine ring can be significant. nih.govacs.org
Computational studies on N-acyl-2-methylpiperidines have shown that pseudoallylic strain can force the 2-substituent into an axial orientation, but for a simple N-alkyl piperidine, the equatorial preference is expected to dominate. nih.gov Energy minimization calculations using force fields or DFT can quantify the energy difference between various conformers, confirming the most stable three-dimensional structure. Studies on 1,2-dimethylpiperidine (B3055814) show the equatorial-equatorial conformer is more stable by about 1.8 kcal/mol. acs.org A similar preference would be expected for this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and a target protein's binding site. The process involves predicting the binding mode and affinity, often expressed as a scoring function that estimates the strength of the interaction.
In Silico Prediction of Drug-like Properties (e.g., ADMET, solubility)
The drug-like properties of a molecule are critical for its potential development as a therapeutic agent. In silico tools can predict these properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), as well as physicochemical properties like solubility. These predictions are valuable for filtering out compounds with unfavorable characteristics early in the drug discovery process.
ADMET prediction for this compound would involve using various computational models to estimate its oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential for toxicity. For instance, models based on Lipinski's Rule of Five are commonly used to assess "drug-likeness." Similarly, computational predictions of aqueous solubility are crucial, as poor solubility can hinder a compound's absorption and bioavailability. Currently, specific in silico ADMET and solubility prediction data for this compound is not available in the scientific literature.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics applies computational and informational techniques to a wide range of chemical problems. One of the most significant applications within chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
To develop a QSAR model for a series of analogs of this compound, one would first need a dataset of these compounds with their experimentally determined biological activities against a specific target. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. Statistical methods are employed to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. As of now, no QSAR studies specifically involving this compound have been published.
Viii. Advanced Applications of 1 Ethyl 2 Methylpiperidin 4 One in Chemical Research
Utilization as a Versatile Synthetic Intermediate for Complex Organic Molecules
There is no specific information available in the reviewed scientific literature detailing the use of 1-Ethyl-2-methylpiperidin-4-one as a synthetic intermediate for the creation of complex organic molecules. Its structural features, including a chiral center at the 2-position, a ketone functional group, and an N-ethylated piperidine (B6355638) ring, theoretically make it a candidate for various chemical transformations, but no concrete examples have been documented in published research.
Development of New Heterocyclic Scaffolds for Medicinal Chemistry Research
The piperidine core is a well-established pharmacophore in medicinal chemistry. bldpharm.com However, no specific research could be found that describes the use of this compound to develop new heterocyclic scaffolds for medicinal applications. While it is sold for pharmaceutical research, its direct contribution to novel drug scaffolds has not been reported. bldpharm.compharmint.net
Contributions to Chemical Probes and Tool Compound Development
No literature was identified that documents the application of this compound in the development of chemical probes or tool compounds for biological research.
Role in Material Science and Optoelectronic Applications
There is no evidence from the available literature to suggest that this compound has been investigated for or has any applications in the fields of material science or optoelectronics. Chemical supplier databases categorize it for use in life sciences and pharmaceutical chemistry rather than material science. bldpharm.combldpharm.com
Ix. Future Research Directions and Perspectives
Innovations in Green Chemistry Approaches for Synthesis
The synthesis of piperidin-4-one derivatives has traditionally relied on methods like the Dieckman condensation, which can present challenges in terms of reaction conditions and waste generation. designer-drug.com Future research will increasingly focus on developing more environmentally benign and efficient synthetic routes.
Key areas of innovation include:
One-Pot Syntheses: Developing single-step processes that minimize solvent use and purification steps. For instance, direct alkylation of 4-piperidone (B1582916) under mildly basic conditions has shown promise for N-substituted piperidones, offering improved atom economy and reduced waste streams. designer-drug.com
Use of Greener Solvents: Exploring deep eutectic solvents (DES), such as those based on glucose-urea or choline (B1196258) chloride-glucose, as inexpensive and effective reaction media for the synthesis of piperidin-4-one derivatives. researchgate.netasianpubs.org These solvents offer advantages over volatile organic compounds. researchgate.net
Catalytic Hydrogenation: Employing advanced catalytic systems for the hydrogenation of corresponding pyridine (B92270) precursors. Catalysts based on iridium, rhodium, and palladium are effective for the stereoselective hydrogenation of pyridinium (B92312) salts, offering a pathway to substituted piperidines under varying conditions. nih.gov
Ultrasound-Promoted Synthesis: Utilizing ultrasonic irradiation to promote reactions, which can lead to higher yields and can facilitate the synthesis of sterically hindered derivatives that are difficult to obtain through conventional methods. researchgate.netacs.org
A comparative look at traditional versus green approaches highlights the significant potential for improvement:
| Synthesis Aspect | Traditional Methods (e.g., Dieckman) | Emerging Green Approaches |
| Reaction Steps | Often multi-step (e.g., bis-Michael addition, cyclization, decarboxylation) designer-drug.com | Frequently one-pot or two-step processes designer-drug.comacs.org |
| Solvents | Large excess of organic solvents, potential for high aqueous solubility issues during extraction designer-drug.com | Deep eutectic solvents, single-solvent systems, water nih.govdesigner-drug.comresearchgate.net |
| Reagents | Stoichiometric use of strong bases | Catalytic amounts of bases or metal catalysts nih.govdesigner-drug.com |
| Efficiency | Can suffer from long reaction times and processing problems designer-drug.com | Higher yields, reduced reaction times researchgate.netresearchgate.net |
Exploiting Novel Reactivity Patterns for Diversification
The core structure of 1-Ethyl-2-methylpiperidin-4-one offers multiple sites for chemical modification. Future research will focus on exploiting novel reactivity patterns to generate a diverse range of derivatives with unique properties. This includes targeting the ketone, the nitrogen atom, and the carbon backbone.
Promising strategies include:
α-Imino Carbene Chemistry: The use of α-imino rhodium carbene-initiated cascade reactions, involving 1,2-aryl/alkyl migration and annulation, presents a powerful method for constructing complex piperidin-4-one derivatives in high yields. nih.gov
Cycloaddition Reactions: Employing cycloaddition reactions, such as those with azomethine ylides, to create spiro-pyrrolidine-piperidin-4-one structures. The reaction outcomes can be influenced by the specific amino acid used to generate the ylide. nih.gov
Intramolecular C–H Amination: Copper-catalyzed intramolecular C–H amination of N-fluoride amides provides a pathway for the synthesis of piperidines, with mechanistic studies suggesting a Cu(I)/Cu(II) catalytic cycle. acs.org
Desymmetrization Approaches: Developing selective reactions, such as lactam formation, for the desymmetrization of piperidine (B6355638) rings to create stereochemically complex molecules. mdpi.com
These advanced synthetic methods will enable the creation of libraries of compounds based on the this compound scaffold, which is essential for systematic biological evaluation.
High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery
To efficiently explore the biological potential of new derivatives, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools. nih.gov These approaches allow for the rapid synthesis and evaluation of large libraries of compounds. lookchem.comyoutube.com
Future efforts in this area will likely involve:
Quantitative HTS (qHTS): Moving beyond single-concentration screening to generate concentration-response curves for every compound in a library. nih.gov This provides richer data, reduces false positives and negatives, and allows for the immediate identification of structure-activity relationships (SAR). nih.gov
Focused Library Design: Creating libraries of compounds specifically designed to interact with certain target classes, such as kinases, G-protein-coupled receptors (GPCRs), or ion channels. thermofisher.comupenn.edu For example, libraries can be designed based on known pharmacophores or by using computational methods to predict binding. thermofisher.com
Solution-Phase Combinatorial Synthesis: Utilizing parallel solution-phase synthesis as a flexible alternative to solid-phase methods for the rapid generation of compound arrays. lookchem.com This approach can be more amenable to a wider variety of reaction types. lookchem.com
One-Bead-One-Compound (OBOC) Libraries: Employing OBOC combinatorial libraries for the discovery of ligands against specific protein targets, sometimes coupled with in situ click chemistry to assemble multi-ligand capture agents. nih.gov
The integration of these techniques will accelerate the discovery of derivatives of this compound with desirable biological activities.
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry and predictive modeling are becoming increasingly vital in modern drug discovery and materials science. For this compound, these methods can guide the design of new derivatives and predict their properties, saving significant time and resources.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activity or toxicity of piperidine derivatives based on their structural features. nih.govtandfonline.com These models can be built using various statistical methods, including multiple linear regression (MLR), partial least squares (PLS), and machine learning approaches like support vector machines (SVM) and artificial neural networks (ANN). nih.govtandfonline.comnih.gov
Molecular Docking and Dynamics: Using docking studies to predict how derivatives might bind to specific biological targets. nih.gov Molecular dynamics simulations can then be used to understand the stability of these interactions over time. nih.gov
In Silico Target Prediction: Employing web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to predict the likely protein targets and the spectrum of biological activities for new piperidine derivatives. clinmedkaz.org This can help to prioritize compounds for further experimental investigation. clinmedkaz.org
Pharmacophore Modeling: Identifying the key structural features (pharmacophore) of piperidin-4-ones that are responsible for a particular biological activity. This information can then be used to design new compounds with enhanced potency and selectivity. nih.gov
A study on furan-pyrazole piperidine derivatives demonstrated the power of QSAR, using 3D and 2D descriptors to build robust models for predicting anticancer activity, which were then used to design new, more potent compounds. nih.gov
Expanding the Scope of Biological Target Identification and Mechanistic Elucidation
While the piperidin-4-one nucleus is known to be a versatile pharmacophore present in compounds with a wide range of biological activities including anticancer, anti-HIV, and CNS effects, the specific targets and mechanisms of action for many derivatives, including this compound, are not fully understood. researchgate.netnih.gov
Future research should aim to:
Identify Novel Biological Targets: Utilize proteomic and chemical biology approaches to identify the specific proteins and cellular pathways that are modulated by this compound and its derivatives. This could involve techniques like affinity chromatography or activity-based protein profiling.
Elucidate Mechanisms of Action: Once a target is identified, detailed biochemical and cellular assays are needed to understand precisely how the compound exerts its effect. mdpi.com For example, if a compound inhibits an enzyme, kinetic studies would be required to determine the mode of inhibition.
Explore New Therapeutic Areas: Based on predicted activities and identified targets, investigate the potential of these compounds in a broader range of diseases. clinmedkaz.org Computational tools can suggest potential applications in areas like neurodegenerative diseases, immune disorders, or infectious diseases. clinmedkaz.orggenome.jp
Investigate Structure-Activity Relationships (SAR): Systematically modify the structure of this compound and assess how these changes affect biological activity. This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds. acs.org
By expanding the scope of biological investigation, researchers can uncover new therapeutic opportunities for this class of compounds.
Q & A
Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with high enantiomeric excess?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution (lipases in organic solvents). Monitor enantioselectivity via chiral HPLC (Chiralpak AD-H column) or circular dichroism. Optimize solvent polarity (THF vs. toluene) and temperature (−20°C to 25°C) to enhance stereocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
